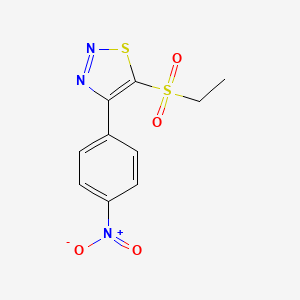
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(乙基磺酰基)-4-(4-硝基苯基)-1,2,3-噻二唑是一种属于噻二唑类的化学化合物。噻二唑是含有硫和氮原子在五元环中的杂环化合物。这种特定化合物以其在噻二唑环上连接的乙基磺酰基和硝基苯基基团的存在为特征。
准备方法
合成路线和反应条件
5-(乙基磺酰基)-4-(4-硝基苯基)-1,2,3-噻二唑的合成通常涉及 4-硝基苯-1-磺酰氯与乙基肼基甲酸酯反应,然后进行环化。反应条件通常包括使用诸如三乙胺之类的碱和诸如二氯甲烷之类的溶剂。反应混合物通常在室温下搅拌数小时以确保完全转化。
工业生产方法
在工业环境中,该化合物的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成的效率和产率。此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
5-(乙基磺酰基)-4-(4-硝基苯基)-1,2,3-噻二唑可以发生各种化学反应,包括:
氧化: 在适当条件下,硝基可以还原为氨基。
还原: 乙基磺酰基可以氧化为砜。
取代: 硝基苯基可以参与亲核芳香取代反应。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和过酸。
还原: 可以使用诸如氢化铝锂或催化加氢之类的还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
形成的主要产物
氧化: 形成 5-(乙基磺酰基)-4-(4-氨基苯基)-1,2,3-噻二唑。
还原: 形成 5-(乙基磺酰基)-4-(4-硝基苯基)-1,2,3-噻二唑砜。
取代: 根据所用亲核试剂,形成各种取代的噻二唑。
科学研究应用
5-(乙基磺酰基)-4-(4-硝基苯基)-1,2,3-噻二唑在科学研究中有多种应用:
化学: 它被用作合成更复杂分子和作为有机转化试剂的构件。
生物学: 正在研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行的研究探索其作为各种疾病治疗剂的潜力。
工业: 它被用于开发具有特定性质的材料,例如导电性和荧光性。
5. 作用机理
5-(乙基磺酰基)-4-(4-硝基苯基)-1,2,3-噻二唑的作用机制涉及其与特定分子靶标的相互作用。硝基苯基可以被还原形成与酶或受体相互作用的活性中间体。乙基磺酰基可以增强化合物的溶解度和生物利用度。噻二唑环可以参与各种生化途径,从而产生所需的生物效应。
作用机制
The mechanism of action of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an active intermediate that interacts with enzymes or receptors. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability. The thiadiazole ring can participate in various biochemical pathways, leading to the desired biological effects.
相似化合物的比较
类似化合物
4-(4-硝基苯基)-1,2,3-噻二唑: 缺乏乙基磺酰基,这可能会影响其溶解度和反应性。
5-(甲基磺酰基)-4-(4-硝基苯基)-1,2,3-噻二唑: 结构相似,但具有甲基磺酰基而不是乙基磺酰基。
5-(乙基磺酰基)-4-苯基-1,2,3-噻二唑: 缺乏硝基,这可能会影响其生物活性。
独特性
5-(乙基磺酰基)-4-(4-硝基苯基)-1,2,3-噻二唑的独特性在于它同时存在乙基磺酰基和硝基苯基,这赋予了它特定的化学和生物学性质。这些官能团的组合使它成为研究和工业中各种应用的多功能化合物。
属性
分子式 |
C10H9N3O4S2 |
|---|---|
分子量 |
299.3 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-4-(4-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 |
InChI 键 |
KKFPXCOMZXNCCQ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




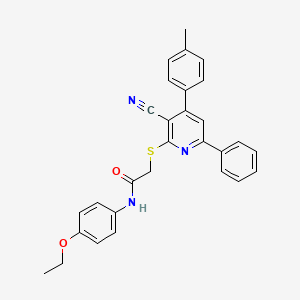


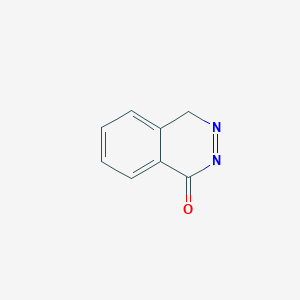
![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)

![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)
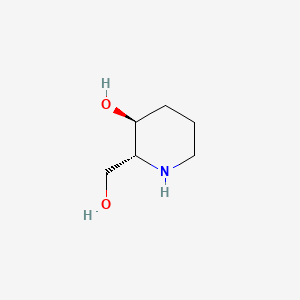

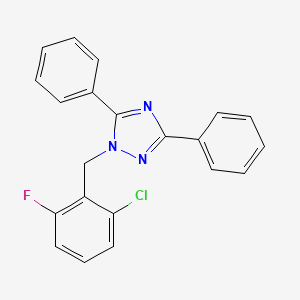

![Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11780300.png)
